Leteprinim

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

a neuroprotective agent that has been shown to improve memory; induces NGF-dependent nociceptive nerve sprouting

Structure

3D Structure

Properties

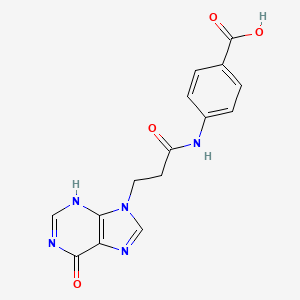

IUPAC Name |

4-[3-(6-oxo-1H-purin-9-yl)propanoylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O4/c21-11(19-10-3-1-9(2-4-10)15(23)24)5-6-20-8-18-12-13(20)16-7-17-14(12)22/h1-4,7-8H,5-6H2,(H,19,21)(H,23,24)(H,16,17,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPOIZCOJJMTHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)CCN2C=NC3=C2N=CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00160496 | |

| Record name | Leteprinim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138117-50-7 | |

| Record name | Leteprinim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138117-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leteprinim [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138117507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leteprinim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LETEPRINIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NBY3IU407M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Leteprinim: An In-Depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leteprinim (formerly known as AIT-082 or Neotrofin) is a synthetic, orally active purine hypoxanthine derivative that has demonstrated neuroprotective and neuroregenerative properties in preclinical and early-stage clinical studies.[1] Developed as a potential therapeutic for neurodegenerative conditions such as Alzheimer's disease and for recovery from central nervous system (CNS) injury, its primary mechanism of action centers on the modulation of neurotrophic factor expression and activity.[2][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, summarizing the available data, outlining experimental methodologies, and visualizing the proposed signaling pathways.

Core Mechanism of Action: Upregulation of Neurotrophic Factors

The central tenet of this compound's mechanism of action is its ability to stimulate the synthesis and/or release of several key neurotrophic factors, primarily from astrocytes.[1] These neurotrophins are critical for neuronal survival, differentiation, and synaptic plasticity. The neurotrophic factors known to be upregulated by this compound include:

This upregulation of neurotrophic factors is believed to underlie the observed neuroprotective and memory-enhancing effects of the compound.

Quantitative Data Summary

| Parameter | Cell/Animal Model | Treatment Details | Observed Effect | Citation |

| Neurotrophin Gene Expression | ||||

| NT-3 mRNA | Mice with brain lesions | Not specified | Increased genetic expression of NT-3 | [1] |

| Neurotrophic Factor Release | ||||

| NGF, NT-3, FGF | Cultured Astrocytes | Not specified | Stimulates the synthesis of these neurotrophins | [1] |

| Neuronal Function | ||||

| Neurite Outgrowth | PC12 Cells | Not specified | Stimulates neurite outgrowth and potentiates the effects of neurotrophins | [1] |

| Memory Performance | Mice with brain lesions | Not specified | Restored memory performance | [1] |

| Synaptophysin Levels | PC12 Cells | 5-50 ng/ml | Increased secretion and intracellular levels of synaptophysin | [4] |

Proposed Signaling Pathway in Astrocytes

The precise intracellular signaling cascade initiated by this compound in astrocytes that leads to the upregulation of neurotrophin gene expression has not been fully elucidated. However, based on its purine structure and the known signaling pathways in astrocytes that regulate neurotrophin synthesis, a plausible mechanism involves the modulation of cyclic AMP (cAMP) levels.[5][6] Purine derivatives have been shown to act as inhibitors of phosphodiesterases (PDEs), enzymes that degrade cAMP.[5] An increase in intracellular cAMP in astrocytes is known to promote a mature, neurotrophic phenotype.[6]

The following diagram illustrates a hypothesized signaling pathway for this compound in astrocytes.

Experimental Protocols

Detailed experimental protocols for the key experiments cited are not available in the reviewed literature. However, based on standard methodologies in the field, the following outlines the likely approaches used.

In Vitro Astrocyte Culture and Treatment

-

Cell Culture: Primary astrocytes would be isolated from the cortices of neonatal rodents (e.g., Sprague-Dawley rats or C57BL/6 mice). Following enzymatic and mechanical dissociation, cells would be plated on poly-D-lysine coated flasks and cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin. Astrocyte purity would be confirmed by immunostaining for Glial Fibrillary Acidic Protein (GFAP).

-

This compound Treatment: For experiments, astrocytes would be seeded in multi-well plates. After reaching a specified confluency, the culture medium would be replaced with serum-free medium containing various concentrations of this compound or vehicle control.

-

Neurotrophin Quantification: Following incubation for a defined period (e.g., 24-72 hours), the conditioned medium would be collected to measure secreted neurotrophin levels using Enzyme-Linked Immunosorbent Assays (ELISA) specific for NGF, NT-3, and FGF. Cell lysates would be prepared for the analysis of intracellular neurotrophin levels and for RNA extraction.

Quantification of Neurotrophin mRNA

-

RNA Extraction and Reverse Transcription: Total RNA would be extracted from cultured astrocytes or brain tissue from this compound-treated animals using a commercial kit. The concentration and purity of the RNA would be determined by spectrophotometry. First-strand cDNA would be synthesized from the RNA templates using a reverse transcriptase enzyme.

-

Quantitative Polymerase Chain Reaction (qPCR): qPCR would be performed using the synthesized cDNA, specific primers for NGF and NT-3, and a fluorescent dye (e.g., SYBR Green). The relative expression of the target genes would be normalized to a housekeeping gene (e.g., GAPDH or beta-actin).

In Vivo Studies of Memory Enhancement

-

Animal Model: Age-related memory impairment would be modeled using aged mice. Alternatively, memory deficits could be induced by creating brain lesions (e.g., in the entorhinal cortex).

-

Drug Administration: this compound would be administered orally (e.g., in drinking water or by gavage) or via intraperitoneal injection at various doses for a specified duration.

-

Behavioral Testing: Memory performance would be assessed using standardized behavioral tests such as the Morris water maze, passive avoidance test, or object recognition test.

The following diagram illustrates a general experimental workflow for assessing the in vitro effects of this compound.

Conclusion

This compound (AIT-082) is a promising neurotrophic agent whose core mechanism of action involves the stimulation of neurotrophin synthesis and release from astrocytes. While the precise molecular target and upstream signaling pathways remain to be fully elucidated, the available evidence points towards a mechanism that enhances the brain's endogenous neuroprotective and regenerative capabilities. Further research is warranted to delineate the specific intracellular signaling events initiated by this compound and to obtain more detailed quantitative data on its pharmacological effects. Such studies will be crucial for the continued development and potential clinical application of this compound for the treatment of neurodegenerative diseases and CNS injuries.

References

- 1. AIT-082 NeoTherapeutics Inc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AIT-082, a novel purine derivative with neuroregenerative properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AIT-082 as a potential neuroprotective and regenerative agent in stroke and central nervous system injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of a memory-enhancing drug, AIT-082, on the level of synaptophysin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Inhibition of phosphodiesterase: A novel therapeutic target for the treatment of mild cognitive impairment and Alzheimer’s disease [frontiersin.org]

- 6. Cyclic AMP signaling restricts activation and promotes maturation and antioxidant defenses in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Neotrofin (AIT-082): A Technical Guide on the Stimulation of Nerve Growth Factor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neotrofin (also known as AIT-082 or leteprinim) is a synthetic hypoxanthine derivative that has demonstrated neuroprotective and nootropic properties.[1] Its primary mechanism of action is believed to be the stimulation of nerve growth factor (NGF) synthesis and release, which in turn promotes neuronal survival and growth.[1] This technical guide provides an in-depth overview of Neotrofin, focusing on its role in NGF stimulation, and presents key preclinical and clinical data, detailed experimental protocols, and visualizations of its proposed mechanisms and experimental workflows.

Core Mechanism of Action

Neotrofin is understood to exert its effects through the modulation of neurotrophic factor production. Preclinical studies have indicated that Neotrofin stimulates the synthesis and/or release of several neurotrophic factors from astrocytes, including Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), Neurotrophin-3 (NT-3), and Fibroblast Growth Factor (FGF).[1] By increasing the availability of these crucial proteins, Neotrofin supports neuronal health, enhances neurite outgrowth, and may protect against neurodegenerative processes.[1]

Preclinical Data

In Vitro Studies: Neurite Outgrowth in PC12 Cells

PC12 cells, a cell line derived from a rat adrenal gland tumor, are widely used as a model system for studying neuronal differentiation. When treated with NGF, these cells stop proliferating and extend neurites, resembling sympathetic neurons. Neotrofin has been shown to significantly enhance NGF-mediated neurite outgrowth in this model.

| Parameter | Observation | Reference |

| Cell Line | PC12 | [1] |

| Treatment | Neotrofin (AIT-082) in the presence of NGF | [1] |

| Effect | Significant enhancement of NGF-mediated neurite outgrowth | [1] |

In Vivo Studies: Animal Models

Animal studies have been conducted to evaluate the effects of Neotrofin on memory and neurotrophin levels in various models of neurodegeneration and injury.

| Animal Model | Treatment | Key Findings | Reference |

| Mice (age-related memory deficits) | Oral administration of Neotrofin | Restored and prevented age-related working memory deficits. | [1] |

| Rats (spinal cord injury) | 7 days of Neotrofin treatment | Increased levels of CNTF and BDNF in the spinal cord. | [1] |

| Rats (entorhinal cortex lesions) | 30 mg/kg i.p. daily | Elevated acetylcholinesterase (AChE) label in the dentate gyrus, suggesting stimulation of a cholinergic pathway. | [2] |

Clinical Data

Phase I Clinical Trial

A Phase I study was conducted to assess the safety, tolerability, and pharmacokinetics of Neotrofin in healthy elderly volunteers and patients with mild Alzheimer's disease.

| Parameter | Value | Reference |

| Pharmacokinetics | ||

| Peak Serum Concentration (Tmax) | Within 2 hours | [3] |

| Elimination Half-life (t1/2) | Approximately 20 hours | [3] |

| Dosing | ||

| Escalating Single Doses | Well-tolerated at high doses | [1] |

| Multiple Doses (in mild AD) | 100 mg/day, 500 mg/day, 2,000 mg/day for 7 days | [3] |

| Safety | ||

| Adverse Events | No serious adverse events reported; well-tolerated. | [3] |

Phase II Clinical Trial

A Phase II study evaluated the efficacy of Neotrofin in patients with moderate Alzheimer's disease.

| Parameter | Value | Reference |

| Study Design | ||

| Duration | 90 days | [4] |

| Patient Population | 431 patients with moderate Alzheimer's disease | [4] |

| Efficacy | ||

| Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) | 1.5-point improvement from baseline with 500 mg dose (not statistically significant) | [4] |

| Neuropsychiatric Inventory (NPI) | Statistically significant improvement in behavioral symptoms. | [4] |

| Safety | ||

| Completion Rate | 389 of 431 patients completed the study | [4] |

| Tolerability | Safe and well-tolerated | [4] |

Experimental Protocols

PC12 Cell Neurite Outgrowth Assay

This protocol describes a general method for assessing the effect of Neotrofin on neurite outgrowth in PC12 cells.

1. Cell Culture and Plating:

-

Culture PC12 cells in RPMI 1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.

-

Plate cells in collagen-coated 24-well plates at a density that allows for individual cell morphology analysis.

2. Treatment:

-

After allowing cells to adhere, replace the medium with a low-serum medium (e.g., 1% horse serum).

-

Add a suboptimal concentration of NGF to the medium.

-

Add varying concentrations of Neotrofin (AIT-082) to the wells. Include a vehicle control (medium with NGF but no Neotrofin) and a positive control (optimal concentration of NGF).

-

Incubate the cells for a defined period (e.g., 48-72 hours).

3. Quantification of Neurite Outgrowth:

-

Fix the cells with 4% paraformaldehyde.

-

Immunostain for a neuronal marker such as β-III tubulin to visualize neurites.

-

Capture images using a microscope with a camera.

-

Quantify neurite outgrowth using image analysis software. Parameters to measure include:

-

Percentage of cells with neurites longer than the cell body diameter.

-

Average length of the longest neurite per cell.

-

Total neurite length per cell.

-

4. Data Analysis:

-

Compare the neurite outgrowth parameters between the different treatment groups.

-

Use appropriate statistical tests to determine the significance of any observed differences.

Astrocyte Culture and NGF Release Assay

This protocol outlines a general procedure to measure the stimulation of NGF release from primary astrocytes by Neotrofin.

1. Primary Astrocyte Culture:

-

Isolate primary astrocytes from the cortices of neonatal rats.

-

Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

-

Purify the astrocyte culture to >95% purity.

2. Treatment:

-

Plate the purified astrocytes in 24-well plates.

-

Once confluent, replace the culture medium with a serum-free medium.

-

Treat the cells with varying concentrations of Neotrofin (AIT-082). Include a vehicle-treated control group.

-

Incubate for a specified time (e.g., 24-48 hours).

3. Measurement of NGF Release:

-

Collect the conditioned medium from each well.

-

Quantify the concentration of NGF in the medium using a commercially available NGF Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

4. Data Analysis:

-

Normalize the NGF concentration to the total protein content of the cells in each well.

-

Compare the amount of NGF released from Neotrofin-treated cells to that from control cells.

-

Perform statistical analysis to determine if Neotrofin significantly increases NGF release.

Signaling Pathways and Experimental Workflows

Caption: Proposed signaling pathway for Neotrofin-stimulated NGF release from astrocytes.

Caption: Experimental workflow for the PC12 cell neurite outgrowth assay.

Caption: Logical relationship of Neotrofin's effects from cellular stimulation to potential therapeutic outcome.

References

- 1. AIT-082, a unique purine derivative, enhances nerve growth factor mediated neurite outgrowth from PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Therapeutic Potential of Astrocyte Purinergic Signalling in Epilepsy and Multiple Sclerosis [frontiersin.org]

- 3. Quantitative assessment of neural outgrowth using spatial light interference microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitogenic Signaling by ATP/P2Y Purinergic Receptors in Astrocytes: Involvement of a Calcium-Independent Protein Kinase C, Extracellular Signal-Regulated Protein Kinase Pathway Distinct from the Phosphatidylinositol-Specific Phospholipase C/Calcium Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Leteprinim as a hypoxanthine derivative

An In-Depth Technical Guide to Leteprinim: A Hypoxanthine-Derived Neurotrophic Agent

Audience: Researchers, Scientists, and Drug Development Professionals Topic: this compound as a Hypoxanthine Derivative

Executive Summary

This compound, also known as AIT-082, is a synthetic hypoxanthine derivative that has demonstrated significant potential as a neuroprotective and cognitive-enhancing agent in a range of preclinical studies. Structurally a purine analog, this compound's primary mechanism of action involves the stimulation of neurotrophic factor production, including Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF).[1][2] This upregulation of crucial neurotrophins initiates a cascade of downstream signaling events that promote neuronal survival, neurite outgrowth, synaptogenesis, and functional recovery in models of neurodegeneration and injury. This document provides a comprehensive technical overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and therapeutic effects.

Chemical and Pharmacological Profile

-

Compound Name: this compound (potassium salt)

-

Synonyms: AIT-082, Neotrofin™[3]

-

Chemical Class: Hypoxanthine Derivative, Purine Analog[1][4]

-

Formal Name: 4-[[3-(1,6-dihydro-6-oxo-9H-purin-9-yl)-1-oxopropyl]amino]-benzoic acid, monopotassium salt[4]

-

Molecular Formula: C₁₅H₁₂N₅O₄ • K[4]

-

Core Activity: Neurotrophic Agent, Nootropic, Neuroprotective Agent[1][4]

Mechanism of Action and Signaling Pathways

This compound's therapeutic effects are not believed to stem from direct receptor agonism but rather from its ability to modulate the endogenous production of neurotrophic factors.[2] Preclinical evidence indicates that this compound rapidly enters the brain and increases the messenger RNA (mRNA) levels of NGF and BDNF.[1][3] These neurotrophins then bind to their respective Tropomyosin receptor kinase (Trk) receptors, TrkA for NGF and TrkB for BDNF, initiating downstream signaling cascades critical for neuronal function and survival.

The binding of neurotrophins to Trk receptors triggers receptor dimerization and autophosphorylation, which in turn activates three principal intracellular signaling pathways:

-

PI3K/Akt Pathway: Primarily involved in promoting cell survival and inhibiting apoptosis.

-

ERK (MAPK) Pathway: Crucial for neuronal differentiation, neurite outgrowth, and synaptic plasticity.

-

PLCγ Pathway: Leads to an increase in intracellular calcium and is important for synaptic functions, including neurotransmitter release.

Additionally, this compound has been shown to increase the expression of heme-oxygenase 1 and 2, enzymes that play a role in cellular defense against reactive oxygen species, and to reduce glutamate-induced toxicity in hippocampal neurons.[1]

Caption: Figure 1: Proposed Signaling Pathway of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of this compound.

Table 1: Summary of In Vitro Efficacy Data

| Assay/Model | Cell Type | Concentration Range | Key Finding(s) | Reference(s) |

| Neurite Outgrowth | PC12 Cells | 10 and 100 µM | Enhances Nerve Growth Factor (NGF) induced neurite growth. | [4] |

| Synaptophysin Production | PC12 Cells | 5 - 100 ng/mL | Increases the production of the synaptic vesicle protein synaptophysin. | [4] |

| Neurotransmitter Release | PC12 Cells | 5 - 50 ng/mL (24-48h) | Enhances neurotransmitter release. | [1] |

| Glutamate Toxicity | Hippocampal Neurons | Not specified | Reduces glutamate-induced toxicity. | [1] |

Table 2: Summary of In Vivo Efficacy Data

| Animal Model | Species | Dose & Regimen | Key Finding(s) | Reference(s) |

| Working Memory (Young) | Mice | 30 mg/kg (i.p.) | Enhances performance in a win-shift T-maze test. | [4] |

| Age-Induced Memory Deficit | Mice | 30 mg/kg (i.p.) | Reduces working memory errors in aged mice with mild to moderate deficits. | [4] |

| Hypoxic-Ischemic Brain Injury | Rat Pups | 60 mg/kg (i.p., single dose) | Significantly reduces the number of apoptotic neurons. | [1] |

| Spinal Cord Crush Injury | Rats | 60 mg/kg/day (i.p., for 21 days) | Reduces locomotor function impairments and decreases necrotic tissue. | [4] |

| Kainate-Induced Excitotoxicity | Rats | 30 or 60 mg/kg (i.p., for 7 days) | Protects hippocampal neurons against kainate-induced excitotoxicity. | [1] |

| Neurotrophin mRNA Expression | Mice | Not specified (single i.p. dose) | Rapidly increases NGF mRNA levels in the cortex and hippocampus. | [3] |

Key Experimental Protocols

Detailed methodologies for three key assays are provided below, reconstructed from published literature.

Protocol: NGF-Mediated Neurite Outgrowth in PC12 Cells

-

Objective: To assess the ability of this compound to enhance NGF-induced neurite outgrowth in a neuronal-like cell line.

-

Cell Model: Rat pheochromocytoma (PC12) cells, which differentiate and extend neurites in response to NGF.

-

Materials:

-

PC12 cells

-

Culture medium (e.g., RPMI-1640) with horse and fetal bovine serum

-

Collagen-coated 96-well plates

-

Nerve Growth Factor (NGF)

-

This compound (AIT-082)

-

Paraformaldehyde for cell fixation

-

Microscope for imaging

-

-

Procedure:

-

Cell Plating: PC12 cells are seeded onto collagen-coated 96-well plates at a specified density (e.g., 2.0 x 10³ cells/well) and allowed to adhere for 24 hours.[2]

-

Treatment: The culture medium is replaced with a low-serum medium containing a sub-optimal concentration of NGF (e.g., 10 ng/mL) and varying concentrations of this compound (e.g., 10 µM, 100 µM).[4] Control wells receive only NGF.

-

Incubation: Cells are incubated for 48-72 hours to allow for neurite extension.

-

Fixation: Cells are fixed with 4% paraformaldehyde.[2]

-

Analysis: The percentage of cells bearing neurites (defined as a process longer than the cell body diameter) is quantified by manual counting under a phase-contrast microscope. Multiple fields of view per well are analyzed.

-

-

Endpoint Analysis: A statistically significant increase in the percentage of neurite-bearing cells in the this compound-treated groups compared to the NGF-only control group indicates a positive effect.

Caption: Figure 2: Workflow for PC12 Neurite Outgrowth Assay.

Protocol: In Vivo Spinal Cord Injury Model

-

Objective: To evaluate the neuroprotective and functional recovery effects of this compound following traumatic spinal cord injury.

-

Animal Model: Adult rats (e.g., Long-Evans).

-

Materials:

-

Anesthetic agents (e.g., ketamine, xylazine)

-

Surgical instruments for laminectomy

-

Spinal cord contusion/crush device

-

This compound (AIT-082)

-

Behavioral testing apparatus (e.g., open field for locomotor scoring)

-

Histological reagents

-

-

Procedure:

-

Anesthesia and Surgery: Animals are anesthetized, and a laminectomy is performed to expose the spinal cord at a specific thoracic level.

-

Injury Induction: A standardized moderate contusion or crush injury is induced using a specialized impactor device.

-

Treatment Administration: Post-injury, animals are randomized into treatment and vehicle control groups. The treatment group receives daily intraperitoneal (i.p.) injections of this compound (e.g., 60 mg/kg/day) for a specified duration, such as 21 days.[4]

-

Behavioral Assessment: Locomotor function is assessed at regular intervals (e.g., weekly) using a standardized rating scale (e.g., Basso, Beattie, Bresnahan - BBB scale).

-

Tissue Collection: At the end of the study period, animals are euthanized, and the spinal cord tissue is collected for histological analysis.

-

-

Endpoint Analysis: Primary endpoints include improved locomotor scores in the treated group. Secondary histological endpoints include reduced lesion volume, decreased necrotic tissue, and reduced reactive astrogliosis at the injury site compared to controls.[4]

Protocol: Glutamate Excitotoxicity Assay

-

Objective: To determine if this compound can protect neurons from cell death induced by excessive glutamate exposure.

-

Cell Model: Primary cultured hippocampal or cortical neurons.[1][5]

-

Materials:

-

Primary neuronal cell culture

-

This compound (AIT-082)

-

L-Glutamic acid

-

Cell viability assay reagents (e.g., LDH release assay, Calcein-AM/Propidium Iodide)

-

-

Procedure:

-

Cell Culture: Primary neurons are cultured for a sufficient period to establish mature connections (e.g., 14-28 days in vitro).[5]

-

Pre-treatment: Cultures are pre-incubated with various concentrations of this compound for a set period (e.g., 1-24 hours) before the excitotoxic insult.[6]

-

Glutamate Insult: A neurotoxic concentration of L-glutamate is added to the culture medium for a brief period to induce excitotoxicity.

-

Washout and Recovery: The glutamate-containing medium is washed out and replaced with fresh medium (containing this compound for the treatment groups).

-

Incubation: Cells are incubated for 24 hours to allow for the progression of cell death pathways.

-

-

Endpoint Analysis: Neuroprotection is quantified by measuring cell viability. A significant reduction in cell death (e.g., lower LDH release or a higher percentage of viable cells) in the this compound-treated groups compared to the glutamate-only group indicates a protective effect.[1][6]

Summary of Therapeutic Effects and Potential

This compound's mechanism of action translates into a compelling profile of therapeutic effects observed in preclinical models. Its ability to promote the expression of endogenous growth factors provides a multi-faceted approach to treating complex neurological disorders.

Caption: Figure 3: Summary of this compound's Therapeutic Effects.

These effects position this compound as a candidate for diseases characterized by neuronal loss and dysfunction. While it showed promise in a Phase II clinical trial for Alzheimer's Disease, its development has since been redirected towards peripheral neuropathy.[2] The broad, upstream mechanism of enhancing the brain's own repair systems remains an attractive therapeutic strategy.

Conclusion

This compound is a well-characterized hypoxanthine derivative that functions as a potent neurotrophic agent. By upregulating the expression of key neurotrophic factors like NGF and BDNF, it activates critical signaling pathways that support neuronal survival, function, and regeneration. Extensive preclinical data, summarized herein, validates its efficacy in models of memory impairment, excitotoxicity, and physical neuronal injury. The provided protocols and diagrams offer a technical foundation for professionals engaged in the research and development of novel neurorestorative therapies.

References

- 1. Induction of brain-derived neurotrophic factor by leptin in the ventromedial hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. | BioWorld [bioworld.com]

- 4. Small molecule activators of the Trk receptors for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutamate Excitotoxicity Assay [neuroproof.com]

- 6. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]

Leteprinim (AIT-082) for Neuroprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leteprinim, also known as AIT-082 and Neotrofin, is a synthetic, small-molecule purine derivative investigated for its neuroprotective and neuroregenerative properties. Preclinical studies have demonstrated its potential to enhance the action of neurotrophic factors, particularly Nerve Growth Factor (NGF), and to protect against neuronal damage in various models of neurodegeneration and injury. This document provides a comprehensive technical overview of the research on this compound, including its mechanism of action, a summary of preclinical and clinical data, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and workflows. While early-phase clinical trials in Alzheimer's disease were initiated, the public availability of their definitive results is limited, marking a significant gap in the clinical development narrative of this compound.

Introduction to this compound

This compound (this compound potassium, AIT-082) is a hypoxanthine derivative that has garnered interest for its potential as a cognitive enhancer and neuroprotective agent.[1][2] It is an orally active compound capable of crossing the blood-brain barrier.[3] The primary proposed mechanism of action for this compound is its ability to stimulate the synthesis and/or release of endogenous neurotrophic factors within the central nervous system, thereby promoting neuronal survival, function, and regeneration.[2]

Mechanism of Action: Neurotrophic Factor Enhancement

The neuroprotective effects of this compound are largely attributed to its influence on neurotrophic factor signaling. Preclinical research indicates that this compound stimulates the production of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) mRNA in the brain.[2] NGF is crucial for the survival, maintenance, and regeneration of specific neuronal populations, including basal forebrain cholinergic neurons, which are significantly affected in Alzheimer's disease.

By increasing the local concentration of NGF, this compound is hypothesized to activate the Tropomyosin receptor kinase A (TrkA) signaling pathway. The binding of NGF to TrkA receptors initiates a cascade of intracellular events that are fundamental to neuroprotection.

NGF/TrkA Signaling Pathway

The activation of TrkA by NGF leads to the initiation of several key downstream signaling cascades:

-

PI3K/Akt Pathway: This pathway is a major contributor to cell survival and is activated by the phosphorylation of phosphatidylinositol 3-kinase (PI3K), which in turn activates the serine/threonine kinase Akt. Activated Akt phosphorylates a variety of downstream targets that inhibit apoptosis and promote cell survival.

-

Ras/MAPK (ERK) Pathway: This cascade, involving Ras, Raf, MEK, and ERK (extracellular signal-regulated kinase), plays a critical role in cell differentiation, proliferation, and synaptic plasticity.

-

PLCγ Pathway: Phospholipase C gamma (PLCγ) activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC), respectively, which are important for various neuronal functions, including neurotransmitter release.

Preclinical Data

A substantial body of preclinical research has explored the efficacy of this compound in various in vitro and in vivo models. These studies collectively suggest that this compound promotes neuronal health and function.

In Vitro Studies

The primary in vitro model used to assess the neurotrophic-enhancing properties of this compound is the PC12 cell line, a rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of NGF.

| Experiment | Model | Concentration/Dose | Key Quantitative Finding | Reference |

| Neurite Outgrowth | PC12 cells | 10 and 100 µM | Statistically significant enhancement of NGF-induced neurite growth. | [1] |

| Synaptophysin Production | PC12 cells | 5-100 ng/mL | Increased production and secretion of synaptophysin. | [1][4] |

In Vivo Studies

In vivo studies have been conducted in rodent models of age-related cognitive decline, spinal cord injury, and hypoxic brain injury.

| Experiment | Model | Dose | Key Quantitative Finding | Reference |

| Working Memory | Young and Aged Mice (T-maze) | 30 mg/kg | Enhanced working memory in young mice and reduced memory errors in aged mice. | [1] |

| Amnesia Reversal | Mice (Cycloheximide-induced amnesia) | 60 mg/kg, IP | Effective in reversing cycloheximide-induced memory disruption. | [5] |

| Locomotor Function | Rats (Spinal cord injury) | 60 mg/kg/day for 21 days | Reduced impairments in locomotor function. | [1] |

| Neuroprotection | Neonatal Rats (Hypoxic injury) | 60 mg/kg | Reduced hypoxia-induced neuronal loss and number of apoptotic cells. | [1] |

Clinical Trials in Alzheimer's Disease

This compound advanced to clinical trials for the treatment of Alzheimer's disease. Early phase studies suggested it was well-tolerated. Subsequently, large-scale pivotal trials were initiated.

| Trial Identifier | Phase | Population | Dosing Regimen | Primary Endpoints | Status/Results | Reference |

| NCT00000180 | 1b | 8 healthy older volunteers | Single, weekly, rising doses for 5 weeks. | Safety and tolerability. | Completed. No major side effects reported. | [3] |

| US Pivotal Trial | II/III | 521 mild-to-moderate AD patients | 500 mg BID for 1 week, then 1000 mg BID for 11 weeks. | ADAS-cog, ADCS-CGIC. | Initiated. Definitive results are not publicly available. | |

| European Pivotal Trial | II/III | >1500 mild-to-moderate AD patients | 25 mg to 150 mg doses vs. placebo for 6 months. | Memory improvement on AD assessment scale and global evaluation. | Initiated. Definitive results are not publicly available. |

Note: A comprehensive search of scientific literature and clinical trial registries did not yield the final published results of the large-scale Phase II/III trials for this compound in Alzheimer's disease. The reasons for this are not publicly documented.

Experimental Protocols

The following sections outline the generalized methodologies for the key experiments used to evaluate this compound. These are based on standard laboratory practices and the limited details available in published abstracts.

PC12 Cell Neurite Outgrowth Assay

This assay quantitatively assesses the ability of a compound to promote or enhance neurite formation.

Methodology:

-

Cell Culture: PC12 cells are cultured in a standard medium (e.g., DMEM with horse and fetal bovine serum).

-

Plating: Cells are seeded onto collagen-coated multi-well plates at a predetermined density.

-

Treatment: After allowing the cells to adhere, the medium is replaced with a low-serum medium containing a suboptimal concentration of NGF, with or without varying concentrations of this compound. Control wells receive only the vehicle.

-

Incubation: Cells are incubated for a period of 48 to 72 hours to allow for differentiation and neurite extension.

-

Fixation and Staining: Cells are fixed with paraformaldehyde and may be stained with immunocytochemical markers for neurons (e.g., anti-β-III-tubulin) to visualize the neurites.

-

Imaging and Analysis: Multiple fields per well are imaged using a microscope. Image analysis software is then used to quantify neurite length, the number of neurites per cell, and the percentage of cells bearing neurites.

Cycloheximide-Induced Amnesia Model

This model assesses the ability of a compound to reverse chemically-induced memory deficits. A common paradigm is the passive avoidance task.

Methodology:

-

Apparatus: A two-chambered box with a light and a dark compartment, connected by a small opening. The floor of the dark compartment is equipped with an electric grid.

-

Drug Administration: Mice are intraperitoneally (IP) injected with either this compound or a vehicle control. Approximately 30 minutes later, they receive an IP injection of cycloheximide, a protein synthesis inhibitor that induces amnesia.

-

Training (Acquisition Trial): Each mouse is placed in the light compartment. Due to their natural aversion to light, they will typically enter the dark compartment. Upon entry, a brief, mild foot-shock is delivered.

-

Retention Test: 24 hours later, the mouse is again placed in the light compartment, and the latency to cross into the dark compartment is recorded. A longer latency indicates better memory of the aversive experience.

-

Data Analysis: The latencies of the this compound-treated group are compared to the vehicle-treated group. A significantly longer latency in the this compound group suggests a reversal of the amnesic effect of cycloheximide.

Conclusion and Future Directions

This compound (AIT-082) has demonstrated a compelling preclinical profile as a neuroprotective agent, primarily through the enhancement of endogenous neurotrophic factor signaling. Its ability to promote neurite outgrowth, improve memory in animal models, and protect against neuronal injury underscores its therapeutic potential. However, the trajectory of this compound's development is marked by a critical lack of publicly available data from its late-stage clinical trials in Alzheimer's disease.

For the scientific and drug development community, several key questions remain:

-

What were the definitive efficacy and safety outcomes of the large-scale Phase II/III trials?

-

What specific challenges, if any, were encountered that may have halted its development for Alzheimer's disease?

-

Could this compound's mechanism of action be beneficial in other neurodegenerative conditions where neurotrophic support is implicated, such as Parkinson's disease or peripheral neuropathies?

The story of this compound serves as an important case study in drug development, highlighting that promising preclinical and early clinical data do not always translate to late-stage success. A full understanding of its potential and limitations awaits the disclosure of the complete clinical trial data. Further independent research could also explore its efficacy in a wider range of neurodegenerative models and elucidate the finer details of its molecular interactions with astrocyte neurotrophic factor production.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reversal of cycloheximide-induced memory disruption by AIT-082 (Neotrofin) is modulated by, but not dependent on, adrenal hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure and Activity of Leteprinim (AIT-082)

This document provides a comprehensive overview of the chemical and pharmacological properties of this compound, also known as AIT-082. This compound is a synthetic purine derivative recognized for its neuroprotective and nootropic effects.[1][2] It has been investigated as a potential therapeutic agent for neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease.[1][3]

Chemical Identity and Properties

This compound is a derivative of hypoxanthine.[1][4][5] It is available as a free acid and as a potassium salt. The potassium salt is frequently used in research due to its solubility in aqueous solutions.[4]

Chemical Structure

The core structure of this compound consists of a hypoxanthine moiety linked to a benzoic acid group via a propanoyl-amino bridge.

Molecular Structure of this compound (Free Acid)

Physicochemical Data

The key quantitative data for both the free acid and potassium salt forms of this compound are summarized in the table below for easy comparison.

| Property | This compound (Free Acid) | This compound (Potassium Salt) |

| IUPAC Name | 4-{[3-(6-oxo-3,6-dihydro-9H-purin-9-yl)propanoyl]amino}benzoic acid[1] | 4-[[3-(1,6-dihydro-6-oxo-9H-purin-9-yl)-1-oxopropyl]amino]-benzoic acid, monopotassium salt[4] |

| Synonyms | AIT-082 free acid, Neotrofin[5][6][7] | AIT-082, SPI-205[4][8] |

| CAS Number | 138117-50-7[1][2][5][6][7][9] | 192564-13-9[3][4][10] |

| Molecular Formula | C₁₅H₁₃N₅O₄[1][5][6][9] | C₁₅H₁₂KN₅O₄[3][10] |

| Molecular Weight | 327.30 g/mol [1][5][6][9] | 365.39 g/mol [10] |

| Appearance | White solid[2] | Crystalline solid[4] |

| Melting Point | 319-321 °C[2] | Not specified |

| Solubility | Not specified | Soluble in PBS (pH 7.2) at 10 mg/ml[4] |

| SMILES | C1=CC(=CC=C1C(=O)O)NC(=O)CCN2C=NC3=C2NC=NC3=O[1] | O=C1C2=C(N(CCC(NC3=CC=C(C([O-])=O)C=C3)=O)C=N2)NC=N1.[K+][4] |

Mechanism of Action and Pharmacodynamics

This compound is a neurotrophic agent that stimulates the production and release of several neurotrophic factors, which are crucial for neuronal survival, growth, and differentiation.[7][9][10] It is orally active and has been shown to penetrate the blood-brain barrier.[11]

The primary mechanisms of action include:

-

Stimulation of Neurotrophic Factors: this compound induces the production of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) mRNA.[7][9][10] It has also been shown to increase the expression of neurotrophin-3 (NT-3) and basic fibroblast growth factor (bFGF).[12][13]

-

Neuroprotection: It protects cultured hippocampal neurons from glutamate-induced toxicity.[7][9][10]

-

Antioxidant Activity: The compound increases the mRNA levels of heme-oxygenase 1 and 2, enzymes that are involved in cellular defense against reactive oxygen species (ROS).[7][9][10]

-

Enhancement of Synaptic Function: this compound increases both the intracellular levels and the secretion of synaptophysin, a protein associated with synaptic vesicle membranes, suggesting it may enhance neurotransmitter release.[4][14]

The diagram below illustrates the proposed signaling pathway for this compound's neuroprotective and neuroregenerative effects.

Key Experimental Protocols

Detailed methodologies for cited experiments are crucial for reproducibility and further research.

In Vitro: Enhancement of NGF-Mediated Neurite Outgrowth

This experiment demonstrates this compound's ability to potentiate the effects of Nerve Growth Factor.

-

Objective: To assess the effect of AIT-082 on NGF-induced neurite outgrowth in PC12 cells.[15]

-

Cell Line: Pheochromocytoma (PC12) cells, which differentiate into neuron-like cells in the presence of NGF.

-

Methodology:

-

PC12 cells are cultured in appropriate media.

-

Cells are treated with Nerve Growth Factor (NGF) to induce neurite outgrowth.

-

Experimental groups are co-treated with varying concentrations of this compound (e.g., 10 µM and 100 µM).[4]

-

Control groups receive either no treatment, NGF alone, or this compound alone.

-

After a defined incubation period (e.g., 24-48 hours), cells are fixed and visualized using microscopy.

-

Neurite length and the percentage of cells bearing neurites are quantified.

-

-

Observed Result: this compound significantly enhanced the neurite outgrowth mediated by NGF when compared to cells treated with NGF alone.[4][15]

In Vitro: Effect on Synaptophysin Levels

This protocol investigates the impact of this compound on a key synaptic protein.

-

Objective: To measure the effect of AIT-082 on the intracellular and secreted levels of synaptophysin in PC12 cells.[14]

-

Cell Line: Pheochromocytoma (PC12) cells.

-

Methodology:

-

PC12 cells are cultured to a desired confluency.

-

Cells are treated with different concentrations of AIT-082 (ranging from 5 to 50 ng/ml) for 24 and 48 hours.[14] Control groups are left untreated.

-

After incubation, the conditioned culture media is collected to analyze secreted proteins.

-

The cells are lysed to extract intracellular proteins.

-

Both the conditioned media and cell lysates are analyzed by Western Blot using an antibody specific for synaptophysin (which appears as a 36-40 kDa band).[14]

-

Band intensities are quantified to determine relative protein levels.

-

-

Observed Result: Treatment with AIT-082 resulted in a significant increase in both secreted and intracellular levels of synaptophysin compared to control cells.[14]

The experimental workflow for analyzing synaptophysin levels is outlined in the diagram below.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [drugfuture.com]

- 3. This compound Potassium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound|138117-50-7|COA [dcchemicals.com]

- 6. molnova.com [molnova.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound potassium - AdisInsight [adisinsight.springer.com]

- 9. This compound | 138117-50-7 [m.chemicalbook.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. AIT-082, a novel purine derivative with neuroregenerative properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. | BioWorld [bioworld.com]

- 13. AIT-082 NeoTherapeutics Inc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of a memory-enhancing drug, AIT-082, on the level of synaptophysin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. AIT-082, a unique purine derivative, enhances nerve growth factor mediated neurite outgrowth from PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Leteprinim (AIT-082): An Investigation into its Role as a Neurotrophin Level Modulator

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leteprinim is a small molecule, orally active, purine-hypoxanthine derivative that was investigated for its potential as a therapeutic agent for neurodegenerative diseases, most notably Alzheimer's disease.[1][2] The primary proposed mechanism of action for this compound is its ability to stimulate the endogenous production of a variety of neurotrophic factors.[3][4] Preclinical studies suggested that this compound could cross the blood-brain barrier and induce the expression of several neurotrophins, including Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), Neurotrophin-3 (NT-3), and Ciliary Neurotrophic Factor (CNTF).[3][4] Despite showing some promise in early-phase clinical trials for Alzheimer's disease, its development was ultimately halted.

Core Mechanism of Action

This compound is categorized as a neurotrophin modulator that acts by increasing the expression of neurotrophins, rather than by directly activating their corresponding receptors (e.g., TrkA, TrkB).[1] Studies in animal models indicated that this compound administration led to an increase in NGF mRNA in the cortex and hippocampus.[4] Furthermore, in a rat model of spinal cord injury, treatment with this compound was reported to increase the levels of CNTF and BDNF.[3] In vitro work with PC12 cells, a common model for neuronal differentiation, showed that this compound enhanced NGF-mediated neurite outgrowth, suggesting a synergistic or potentiating effect with existing neurotrophins.[5]

Preclinical and Clinical Data Overview

The available data on this compound's efficacy is largely qualitative. While studies report increases in neurotrophin levels and associated physiological effects like cholinergic sprouting, specific quantitative data (e.g., fold increases, dose-response curves) are not detailed in the accessible literature.[4]

In Vitro Studies

| Cell Line | Treatment | Observed Effect | Reference |

| PC12 Cells | This compound (AIT-082) | Enhanced NGF-mediated neurite outgrowth. | [5] |

| PC12 Cells | This compound (AIT-082) | Increased secretion and intracellular levels of synaptophysin. | [6] |

| Cultured Astrocytes | This compound (AIT-082) | Stimulated the synthesis of NGF, NT-3, and FGF. | [3] |

In Vivo Studies

| Animal Model | Lesion/Condition | Treatment | Observed Effect | Reference |

| Mice | Normal Aging | This compound (AIT-082) | Reversal of age-induced working memory deficits. | [3] |

| Mice | Cycloheximide-induced amnesia | This compound (AIT-082) (60 mg/kg, IP) | Reversal of memory disruption. | [7] |

| Rats | Unilateral entorhinal cortex lesion | This compound (AIT-082) | Promotion of cholinergic sprouting in the hippocampus. | [4] |

| Rats | Spinal Cord Injury | This compound (AIT-082) | Increased levels of CNTF and BDNF. | [3] |

Experimental Methodologies (Generalized)

Due to the lack of detailed published protocols, this section provides a generalized overview of the types of experiments conducted based on the available abstracts.

In Vitro Neurite Outgrowth Assay

This type of assay is fundamental to assessing the neurotrophic potential of a compound.

Caption: Generalized workflow for an in vitro neurite outgrowth assay.

Animal Model of Cholinergic Sprouting

Lesion studies are often used to evaluate the regenerative capabilities of a test compound.

Caption: Generalized workflow for an in vivo cholinergic sprouting experiment.

Proposed Signaling Pathway

The precise intracellular signaling pathway initiated by this compound to upregulate neurotrophin gene expression has not been elucidated in the available literature. However, a hypothetical pathway can be proposed based on known mechanisms of gene expression. It is plausible that this compound interacts with an unknown cell surface or intracellular receptor, leading to the activation of transcription factors that bind to the promoter regions of various neurotrophin genes.

References

- 1. Small molecule activators of the Trk receptors for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AIT-082, a novel purine derivative with neuroregenerative properties [pubmed.ncbi.nlm.nih.gov]

- 3. AIT-082 NeoTherapeutics Inc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. AIT-082, a unique purine derivative, enhances nerve growth factor mediated neurite outgrowth from PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of a memory-enhancing drug, AIT-082, on the level of synaptophysin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reversal of cycloheximide-induced memory disruption by AIT-082 (Neotrofin) is modulated by, but not dependent on, adrenal hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Leteprinim (CAS Number: 138117-50-7): A Neurotrophic and Nootropic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leteprinim (CAS No. 138117-50-7), also known as Neotrofin or AIT-082, is a synthetic hypoxanthine derivative with demonstrated neuroprotective and nootropic properties.[1][2][3] This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, mechanism of action, and preclinical and early clinical findings. The information is intended for researchers, scientists, and professionals involved in drug development for neurodegenerative disorders. This document summarizes available quantitative data, outlines key experimental methodologies, and visualizes the proposed signaling pathways.

Chemical and Physical Properties

This compound is a synthetic purine derivative.[1][4] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Registry Number | 138117-50-7 | [1][4][5] |

| IUPAC Name | 4-{[3-(6-oxo-3,6-dihydro-9H-purin-9-yl)propanoyl]amino}benzoic acid | [2] |

| Synonyms | Neotrofin, AIT-082 | [2][3] |

| Molecular Formula | C₁₅H₁₃N₅O₄ | [1][5] |

| Molecular Weight | 327.300 g·mol⁻¹ | [2] |

| Appearance | White solid | [1] |

| Melting Point | 319-321 °C | [1] |

| Derivative | Potassium salt (CAS: 192564-13-9) | [1] |

Mechanism of Action

This compound is proposed to exert its neuroprotective and nootropic effects primarily by stimulating the synthesis and release of several key neurotrophic factors.[2][3] These growth factors are crucial for neuronal survival, differentiation, and synaptic plasticity.

Stimulation of Neurotrophic Factor Production

Preclinical studies have indicated that this compound stimulates the production of:

This stimulation of neurotrophin production is believed to be a key mechanism behind its observed therapeutic effects.[4]

Proposed Signaling Pathway

While the precise intracellular signaling cascade initiated by this compound is not fully elucidated in the available literature, it is hypothesized to modulate the downstream pathways of neurotrophin receptors. Neurotrophins like NGF and BDNF bind to their respective Tropomyosin receptor kinase (Trk) receptors (TrkA for NGF, TrkB for BDNF), initiating a cascade of intracellular signaling events that promote neuronal survival and growth.

Caption: Proposed mechanism of this compound action.

Preclinical and Clinical Data

This compound has been evaluated in a variety of preclinical models and in early-phase human clinical trials.

In Vitro Studies

| Experiment | Cell Line | Treatment | Key Findings | Reference |

| Neurite Outgrowth | PC12 cells | This compound | Stimulates neurite outgrowth | [3] |

| Synaptophysin Levels | PC12 cells | This compound (5-50 ng/ml) | Increased intracellular and secreted levels of synaptophysin | [5] |

In Vivo Animal Studies

| Animal Model | Condition | Treatment | Key Findings | Reference |

| Aged Mice | Age-induced memory deficits | This compound | Reversed memory deficits | [4] |

| Mice with Brain Lesions | Memory impairment | This compound | Restored memory performance and increased NT-3 expression | [1] |

| Rats | Spinal Cord Injury | This compound | Increased levels of CNTF and BDNF | [1] |

Human Clinical Trials

A limited Phase I/II double-blind, placebo-controlled trial was conducted in patients with Alzheimer's disease.

| Trial Phase | Patient Population | Treatment | Key Findings | Reference |

| Phase I/II | Alzheimer's Disease (n=10) | 4000 mg this compound | Improved memory in 60% of patients within 3 hours (word recall test) | [1] |

It is important to note that the development of this compound for major indications like Alzheimer's disease appears to have been discontinued.[6]

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. Below are generalized methodologies for key experiments cited in the literature on this compound.

Western Blot for Synaptophysin

This protocol is a generalized representation based on standard molecular biology techniques.

Caption: Generalized workflow for Western blot analysis.

Protocol Steps:

-

Cell Culture and Treatment: Pheochromocytoma (PC12) cells are cultured under standard conditions. Cells are then treated with varying concentrations of this compound (e.g., 5-50 ng/ml), a positive control (e.g., Nerve Growth Factor), and a vehicle control for a specified duration (e.g., 24-48 hours).

-

Sample Preparation: Conditioned media is collected, and cells are lysed to extract intracellular proteins. Protein concentrations of the lysates are determined using a standard protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunodetection: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for synaptophysin. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the intensity of the protein bands is quantified using densitometry software.

Passive Avoidance Test for Memory Assessment in Mice

This protocol is a generalized representation of a common behavioral test for memory.

Protocol Steps:

-

Apparatus: A two-chambered apparatus with a light and a dark compartment connected by a door. The dark chamber is equipped with an electric grid floor.

-

Training (Acquisition Trial): A mouse is placed in the light compartment. When the mouse enters the dark compartment, the door is closed, and a mild foot shock is delivered.

-

Treatment: Animals are administered this compound or a vehicle control at a specified time relative to the training (e.g., immediately after). In some paradigms, an amnesic agent like cycloheximide is used to induce memory deficits.

-

Testing (Retention Trial): After a set period (e.g., 24 hours), the mouse is returned to the light compartment, and the latency to enter the dark compartment is measured. Increased latency is interpreted as a measure of improved memory of the aversive event.

Conclusion

This compound is a promising neurotrophic agent that has demonstrated the ability to stimulate the production of key neurotrophic factors and improve memory in preclinical models. While early clinical data in Alzheimer's disease showed some positive signals, its development for this indication appears to have been halted. The information presented in this technical guide provides a foundation for researchers and drug development professionals interested in the potential of neurotrophin-modulating compounds for the treatment of neurological disorders. Further research into the precise molecular targets and signaling pathways of this compound could unveil new therapeutic strategies for neurodegenerative diseases.

References

- 1. AIT-082 NeoTherapeutics Inc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AIT-082 as a potential neuroprotective and regenerative agent in stroke and central nervous system injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AIT-082 as a potential neuroprotective and... [experts.mcmaster.ca]

- 4. AIT-082, a novel purine derivative with neuroregenerative properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of a memory-enhancing drug, AIT-082, on the level of synaptophysin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of nerve growth factor in the amniotic fluid during chick embryonic development - PMC [pmc.ncbi.nlm.nih.gov]

The Nootropic Potential of Leteprinim: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leteprinim (formerly known as AIT-082) is a synthetic hypoxanthine derivative that has demonstrated nootropic and neuroprotective properties in preclinical studies. Investigated for its potential in treating neurodegenerative disorders such as Alzheimer's disease, this compound's mechanism of action is primarily attributed to its ability to stimulate the production and release of neurotrophic factors, including Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF). This document provides a comprehensive technical overview of the existing research on this compound, focusing on its effects on cognitive function, its neuroprotective capabilities, and its underlying molecular mechanisms. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and evaluation.

Chemical and Pharmacological Profile

-

Chemical Name: 4-[[3-(1,6-Dihydro-6-oxo-9H-purin-9-yl)-1-oxopropyl]amino]benzoic acid

-

Synonyms: AIT-082, Neotrofin

-

Molecular Formula: C₁₅H₁₃N₅O₄

-

Molecular Weight: 327.30 g/mol

-

Pharmacological Class: Nootropic, Neuroprotective Agent

This compound is a purine analog designed to penetrate the blood-brain barrier and exert its effects within the central nervous system.[1] Its primary mechanism of action involves the stimulation of neurotrophic factor synthesis, which plays a crucial role in neuronal survival, growth, and synaptic plasticity.

Nootropic Effects: Preclinical Evidence

This compound has been evaluated in various preclinical models to assess its cognitive-enhancing capabilities. Key findings from these studies are summarized below.

Enhancement of Synaptic Markers

In a foundational in vitro study, this compound demonstrated its ability to increase the levels of synaptophysin, a key protein marker for synaptic density and neurotransmitter release.

Table 1: Effect of this compound on Synaptophysin Levels in PC12 Cells

| Treatment Group | Concentration | Duration (hours) | Change in Synaptophysin Secretion (vs. Control) | Change in Intracellular Synaptophysin (vs. Control) |

| This compound (AIT-082) | 5 ng/mL | 24 and 48 | Increased | Increased |

| This compound (AIT-082) | 50 ng/mL | 24 and 48 | Increased | Increased |

| Nerve Growth Factor (NGF) | 50 ng/mL | 24 and 48 | Drastically Reduced | Significantly Reduced |

Data synthesized from Lahiri DK, Ge YW, Farlow MR (2000). Effect of a memory-enhancing drug, AIT-082, on the level of synaptophysin. Annals of the New York Academy of Sciences, 903, 387-93.

Improvement in Memory Deficits

Animal studies have shown that this compound can ameliorate memory impairments induced by amnesic agents.

Table 2: Effect of this compound on Cycloheximide-Induced Amnesia in Mice (Passive Avoidance Task)

| Treatment Group | Dose (mg/kg, IP) | Outcome |

| This compound (AIT-082) | 60 | Reversal of cycloheximide-induced memory disruption |

| This compound (AIT-082) | 0.1 | Sub-threshold dose, no significant effect in control animals |

Data synthesized from Yan R, Nguyen Q, Gonzaga J, et al. (2003). Reversal of cycloheximide-induced memory disruption by AIT-082 (Neotrofin) is modulated by, but not dependent on, adrenal hormones. Psychopharmacology, 166(4), 400-7.

Neuroprotective Effects

Mechanism of Action: Stimulation of Neurotrophic Factor Signaling

The primary proposed mechanism for the nootropic and neuroprotective effects of this compound is its ability to upregulate the production of key neurotrophic factors, namely NGF and BDNF. These growth factors then activate their respective signaling pathways to promote neuronal health and function.

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to the activation of downstream pathways that support neuronal survival and synaptic plasticity.

Caption: Proposed mechanism of this compound action.

Experimental Protocols

In Vitro Assessment of Synaptophysin Levels

This protocol is based on the methodology described by Lahiri et al. (2000).

Caption: Workflow for synaptophysin level assessment.

Detailed Steps:

-

Cell Culture: Pheochromocytoma (PC12) cells are cultured in appropriate media and conditions.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 5-50 ng/mL) or a positive control such as Nerve Growth Factor (NGF) for 24 to 48 hours. A vehicle-treated group serves as the negative control.

-

Sample Collection: After the treatment period, the conditioned media is collected, and the cells are lysed to obtain intracellular proteins.

-

Western Blotting: Protein concentrations of the media and lysates are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with a primary antibody specific for synaptophysin, followed by a secondary antibody conjugated to a detectable marker.

-

Analysis: The intensity of the synaptophysin bands is quantified using densitometry and normalized to a loading control.

Passive Avoidance Test for Memory Assessment

This protocol is a generalized procedure based on studies of amnesia reversal.

References

Leteprinim's Role in Neuronal Survival Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leteprinim (also known as AIT-082 or Neotrofin) is a synthetic purine-hypoxanthine derivative that has been investigated for its nootropic and neuroprotective properties. Preclinical and early clinical studies have suggested its potential in promoting neuronal survival and function, primarily through the induction of neurotrophic factors. This technical guide provides an in-depth overview of the available scientific information regarding this compound's mechanism of action, summarizing key experimental findings and outlining its proposed role in neuronal survival pathways. Due to the apparent discontinuation of its clinical development, publicly available data is limited, and this guide reflects the information accessible through scientific literature and clinical trial registries.

Core Mechanism of Action: Induction of Neurotrophic Factors

The primary proposed mechanism of action for this compound is its ability to stimulate the production and release of a range of endogenous neurotrophic factors. These proteins are critical for the growth, survival, and differentiation of neurons. Preclinical studies have indicated that this compound can increase the levels of several key neurotrophins, including:

-

Nerve Growth Factor (NGF)

-

Brain-Derived Neurotrophic Factor (BDNF)

-

Neurotrophin-3 (NT-3)

-

Basic Fibroblast Growth Factor (bFGF)

-

Ciliary Neurotrophic Factor (CNTF)

By elevating the local concentration of these factors in the brain, this compound is thought to indirectly promote neuronal survival and enhance synaptic plasticity. It is an orally active compound that has been shown to cross the blood-brain barrier.

Preclinical Data

In Vitro Studies

A key in vitro study investigated the effect of this compound on pheochromocytoma (PC12) cells, a common model for neuronal differentiation and synaptogenesis. The study demonstrated that treatment with this compound (5-50 ng/ml) led to an increase in both intracellular and secreted levels of synaptophysin, a protein associated with synaptic vesicles and a marker of synaptic density. This suggests that this compound may play a role in enhancing synaptic function and potentially neurotransmitter release.

Another study on PC12 cells showed that this compound (10 and 100 µM) enhances the neurite outgrowth induced by Nerve Growth Factor (NGF)[1].

In Vivo Studies

Animal models have provided evidence for this compound's neuroprotective and cognitive-enhancing effects.

-

Memory Enhancement: In a win-shift T-maze test, this compound (30 mg/kg) was shown to enhance working memory in young mice and reduce age-related working memory errors in older mice with mild to moderate memory deficits[1]. Another study using a cycloheximide-induced amnesia/passive avoidance model in mice demonstrated that this compound (60 mg/kg, IP) reversed memory disruption[2].

-

Neuroprotection: In a rat model of spinal cord injury, daily administration of this compound (60 mg/kg) for 21 days was associated with reduced impairments in locomotor function[1]. In neonatal rats with hypoxic-ischemic brain injury, a 60 mg/kg dose of this compound reduced hypoxia-induced decreases in neuronal density in the hippocampus and decreased the number of apoptotic cells[1]. It has also been shown to reduce glutamate toxicity in cultured hippocampal neurons[3].

Clinical Data

This compound underwent early-stage clinical trials for the treatment of Alzheimer's disease. A Phase I multicenter, randomized, double-blind, placebo-controlled, multiple-dose study was conducted in patients with mild Alzheimer's disease.

Pharmacokinetic Data

The following table summarizes the pharmacokinetic parameters of this compound from the Phase I clinical trial.

| Dose | Peak Serum Concentration (Cmax) | Time to Peak Concentration (Tmax) | Elimination Half-life (t1/2) | Accumulation |

| 100 mg/day | Dose-dependent increase | ~2 hours | ~20 hours | ~2-fold with daily dosing |

| 500 mg/day | Dose-dependent increase | ~2 hours | ~20 hours | ~2-fold with daily dosing |

| 2,000 mg/day | Dose-dependent increase | ~2 hours | ~20 hours | ~2-fold with daily dosing |

Data from Grundman et al., 2003.

Safety and Efficacy

In this Phase I trial, this compound was found to be well-tolerated with no serious adverse events reported at the tested doses. However, the study did not show any significant differences between the treatment and placebo groups in terms of clinical or neuropsychological evaluations.

Signaling Pathways

The precise molecular mechanism by which this compound, as a purine analogue, induces the expression of neurotrophic factors has not been fully elucidated in the available literature. However, based on its primary effect of increasing neurotrophin levels, we can propose a downstream signaling cascade that is well-established for neurotrophin action.

Once neurotrophins like NGF and BDNF are released, they bind to their respective Tropomyosin receptor kinase (Trk) receptors (TrkA for NGF, TrkB for BDNF and NT-4, and TrkC for NT-3) and the p75 neurotrophin receptor (p75NTR). The activation of Trk receptors initiates several intracellular signaling pathways crucial for neuronal survival and function:

-

PI3K/Akt Pathway: This pathway is a major driver of cell survival and is activated downstream of Trk receptor engagement. Akt, a serine/threonine kinase, phosphorylates and inactivates several pro-apoptotic proteins, thereby promoting neuronal survival.

-

Ras/MAPK Pathway: The activation of Ras and the subsequent MAP kinase (ERK) cascade is important for neuronal differentiation, neurite outgrowth, and synaptic plasticity.

-

PLCγ Pathway: Phospholipase C gamma activation leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate Protein Kinase C (PKC), influencing various cellular processes including neurotransmitter release.

The following diagram illustrates the proposed downstream signaling pathway activated by the this compound-induced increase in neurotrophins.

Experimental Protocols

Due to the limited availability of full-text articles, a detailed, step-by-step protocol for a specific experiment is not available. However, based on the abstract of the study on synaptophysin levels in PC12 cells, a general methodology can be outlined.

General Protocol: Assessment of this compound's Effect on Synaptophysin Levels in PC12 Cells

1. Cell Culture and Treatment:

-

Cell Line: Pheochromocytoma (PC12) cells.

-

Culture Medium: Standard culture medium for PC12 cells (e.g., RPMI-1640 supplemented with horse serum and fetal bovine serum).

-

Plating: Cells are plated at an appropriate density in culture dishes.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 5-50 ng/ml). A vehicle control group (medium without this compound) and a positive control (e.g., a known modulator of synaptophysin) should be included.

-

Incubation: Cells are incubated for a specified period (e.g., 24-48 hours).

2. Sample Collection:

-

Conditioned Medium: The culture medium is collected to analyze secreted synaptophysin.

-

Cell Lysates: The cells are washed with phosphate-buffered saline (PBS) and then lysed using a suitable lysis buffer to extract intracellular proteins.

3. Western Blot Analysis:

-

Protein Quantification: The protein concentration of the cell lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for synaptophysin. Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Quantification: The intensity of the synaptophysin bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH) for the cell lysates.

The following diagram illustrates the general experimental workflow.

References

An In-depth Technical Guide to the Laboratory Synthesis of Leteprinim Potassium

For Researchers, Scientists, and Drug Development Professionals

Abstract